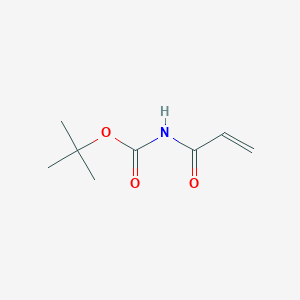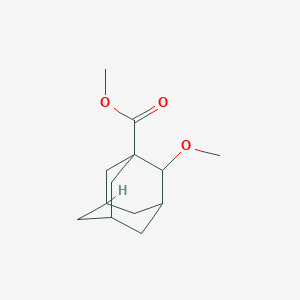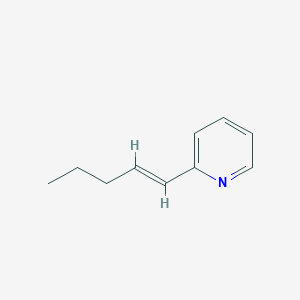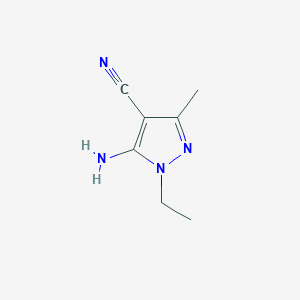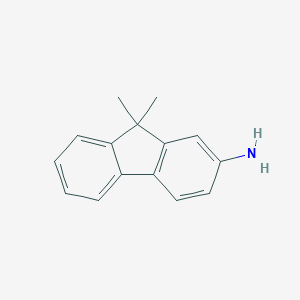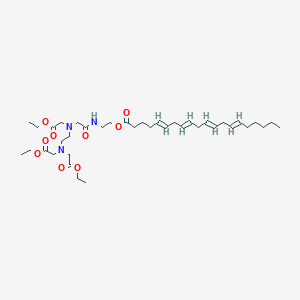
Arachidonic acid-edta
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arachidonic acid-EDTA (AA-EDTA) is a chemical compound that is widely used in scientific research. It is a chelating agent that is used to remove divalent cations such as calcium, magnesium, and zinc from biological samples. AA-EDTA has been used in a variety of applications, including protein purification, enzyme assays, and cell culture.
Mecanismo De Acción
Arachidonic acid-edta works by forming a complex with divalent cations such as calcium, magnesium, and zinc. The complex is then removed from the sample, leaving behind the desired molecule or compound. The chelation process is reversible, and the divalent cations can be released from the complex by adding a competing ligand.
Efectos Bioquímicos Y Fisiológicos
Arachidonic acid-edta has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including phospholipase A2 and cyclooxygenase. Arachidonic acid-edta has also been shown to modulate the activity of ion channels and receptors, including the NMDA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Arachidonic acid-edta in lab experiments is its ability to remove divalent cations from biological samples. This can improve the accuracy and reliability of various assays and experiments. However, Arachidonic acid-edta can also have unintended effects on the sample, such as altering the pH or disrupting protein-protein interactions. Additionally, Arachidonic acid-edta can be toxic to cells at high concentrations, which can limit its use in cell culture experiments.
Direcciones Futuras
There are several future directions for Arachidonic acid-edta research. One area of interest is the development of new chelating agents that are more specific and less toxic than Arachidonic acid-edta. Another area of interest is the use of Arachidonic acid-edta in drug discovery, where it can be used to screen for compounds that interact with divalent cations. Finally, Arachidonic acid-edta may have potential therapeutic applications, particularly in the treatment of diseases that involve abnormal calcium signaling.
Métodos De Síntesis
Arachidonic acid-edta is synthesized by reacting arachidonic acid with ethylenediaminetetraacetic acid (EDTA) in the presence of a catalyst. The reaction results in the formation of a complex between arachidonic acid and EDTA, which is then purified and used in various applications.
Aplicaciones Científicas De Investigación
Arachidonic acid-edta is widely used in scientific research as a chelating agent. It is used to remove divalent cations from biological samples, which can interfere with various assays and experiments. Arachidonic acid-edta is particularly useful in protein purification, where the presence of divalent cations can lead to the formation of aggregates and insoluble complexes.
Propiedades
Número CAS |
105028-29-3 |
|---|---|
Nombre del producto |
Arachidonic acid-edta |
Fórmula molecular |
C38H63N3O9 |
Peso molecular |
705.9 g/mol |
Nombre IUPAC |
2-[[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetyl]amino]ethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C38H63N3O9/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(43)50-29-26-39-34(42)30-40(31-36(44)47-6-2)27-28-41(32-37(45)48-7-3)33-38(46)49-8-4/h12-13,15-16,18-19,21-22H,5-11,14,17,20,23-33H2,1-4H3,(H,39,42)/b13-12+,16-15+,19-18+,22-21+ |
Clave InChI |
MGJNYWUZVJSXPP-AOQSNYJLSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCCNC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCNC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCNC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC |
Sinónimos |
AA-EDTA arachidonic acid-EDTA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropanol, [2-14C]](/img/structure/B33646.png)
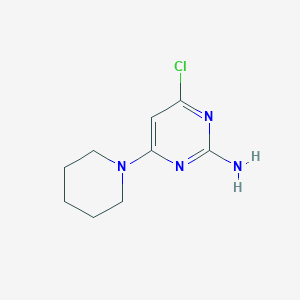

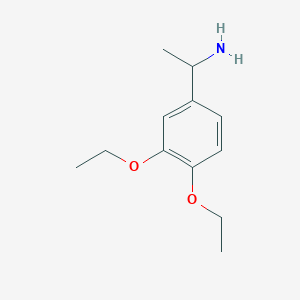

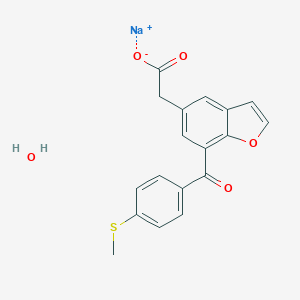
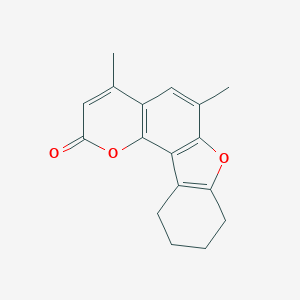
![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)
